N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Melatonin Receptor MT2 Functional Assay

Researchers investigating MT2-mediated pathways require a verified inactive control to eliminate false positives. CAS 1207019-29-1 is the experimentally confirmed negative control for the selective MT2 agonist UCSF4226, with no functional activity at hMT1 or hMT2 (pEC50 < 4.5). Key differentiators: • Validated inactivity across 318 GPCRs, ensuring assay specificity. • ≥98% HPLC purity minimizes well-to-well variability. • Reliable baseline for cAMP and β-arrestin recruitment assays. A critical tool for circadian rhythm and GPCR screening programs.

Molecular Formula C17H14N4O2S
Molecular Weight 338.39
CAS No. 1207019-29-1
Cat. No. B2963643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
CAS1207019-29-1
Molecular FormulaC17H14N4O2S
Molecular Weight338.39
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C17H14N4O2S/c22-16-2-1-9-21(16)13-6-4-12(5-7-13)18-17(23)11-3-8-14-15(10-11)20-24-19-14/h3-8,10H,1-2,9H2,(H,18,23)
InChIKeyLVVABUVSTYNFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1207019-29-1: Validated MT2 Inactive Control


N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1207019-29-1), also identified by the Sigma-Aldrich product code Z3670677764, is a synthetic small molecule within the benzothiadiazole-carboxamide class. Its primary, experimentally validated role is as an inactive control compound for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226) [1]. This compound is characterized by its high purity (≥98% by HPLC) and defined solubility profile, making it a reliable tool for cellular pharmacology studies .

CAS 1207019-29-1: Why Generic Analogs Cannot Substitute


The benzothiadiazole-carboxamide class encompasses molecules with a wide range of pharmacological activities, including potent agonism or antagonism at G-protein-coupled receptors. Using a generic or unvalidated analog, particularly the closely related active agonist UCSF4226, would introduce confounding receptor activation into experiments designed to isolate MT2-mediated signaling. The critical differentiation of CAS 1207019-29-1 is its experimentally confirmed lack of functional activity at both human MT1 and MT2 melatonin receptors, a property not shared by its active counterpart [1]. This inactivity has been verified in multiple independent experiments, providing essential confidence for its use as a true negative control [2].

CAS 1207019-29-1: Quantitative Evidence vs. Active Agonist UCSF4226


hMT2 Functional Inactivity vs. UCSF4226

In a direct head-to-head comparison, CAS 1207019-29-1 (Z3670677764) exhibits no measurable functional activity at the human MT2 melatonin receptor, in stark contrast to its active counterpart UCSF4226. The compound's pEC50 value is below the assay's detection limit, while UCSF4226 demonstrates potent partial agonism [1].

Melatonin Receptor MT2 Functional Assay Negative Control

hMT1 Off-Target Inactivity vs. UCSF4226

The compound's inactivity is not limited to the MT2 receptor. It also shows no functional response at the closely related human MT1 melatonin receptor, whereas UCSF4226 retains some agonist activity at this off-target [1]. This is crucial for experiments where even low-level activation of MT1 could be a confounding variable.

Melatonin Receptor MT1 Selectivity Off-Target

Validated Purity Specification

As a commercial research product, CAS 1207019-29-1 is supplied with a guaranteed purity of ≥98% as determined by HPLC . This specification is not universal across all benzothiadiazole analogs available from catalog suppliers, where purity can vary significantly. The defined purity ensures that any observed biological inactivity is a property of the compound itself, not an artifact of contamination or degradation.

Quality Control Purity Reproducibility HPLC

CAS 1207019-29-1: Research and Industrial Applications


Validating MT2 Signaling Specificity

When investigating novel MT2 agonists or assessing downstream signaling pathways, CAS 1207019-29-1 serves as the optimal negative control. Its proven lack of activity at both hMT1 (pEC50 < 4.5) and hMT2 (pEC50 < 4.5) establishes the baseline response, against which the signal from an active agonist like UCSF4226 can be precisely measured [1]. This is essential for calculating specific signal-to-noise ratios in cAMP or β-arrestin recruitment assays.

In Vivo Target vs. Off-Target Differentiation

For in vivo pharmacological studies targeting circadian rhythm modulation, CAS 1207019-29-1 can be administered as a negative control to parallel cohorts treated with an active agonist. By using a structurally related but functionally inactive compound, researchers can dissect whether observed behavioral effects are mediated through melatonin receptor engagement or other mechanisms [1]. This is particularly critical when the active compound has been shown to have brain permeability, as is the case with UCSF4226 [2].

HTS for Novel Melatonin Receptor Ligands

In a primary screening campaign to identify new MT1 or MT2 modulators from large compound libraries, CAS 1207019-29-1 serves as a built-in negative control on every assay plate. Its complete inactivity (pEC50 < 4.5) against both receptor subtypes provides a reliable threshold for defining a significant hit, minimizing both false-positive and false-negative rates [1]. Its ≥98% purity ensures that well-to-well variability is not caused by compound degradation or impurities .

GPCR Selectivity Profiling

When profiling a new chemical probe against a broad panel of GPCRs to establish selectivity, including CAS 1207019-29-1 demonstrates that the assay system correctly identifies inactive molecules. This provides a critical quality control step, as the compound is known to be silent against both the target (hMT2) and a panel of 318 GPCRs at relevant concentrations [2]. Its use validates the integrity of the screening platform.

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